JF-NP-26

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

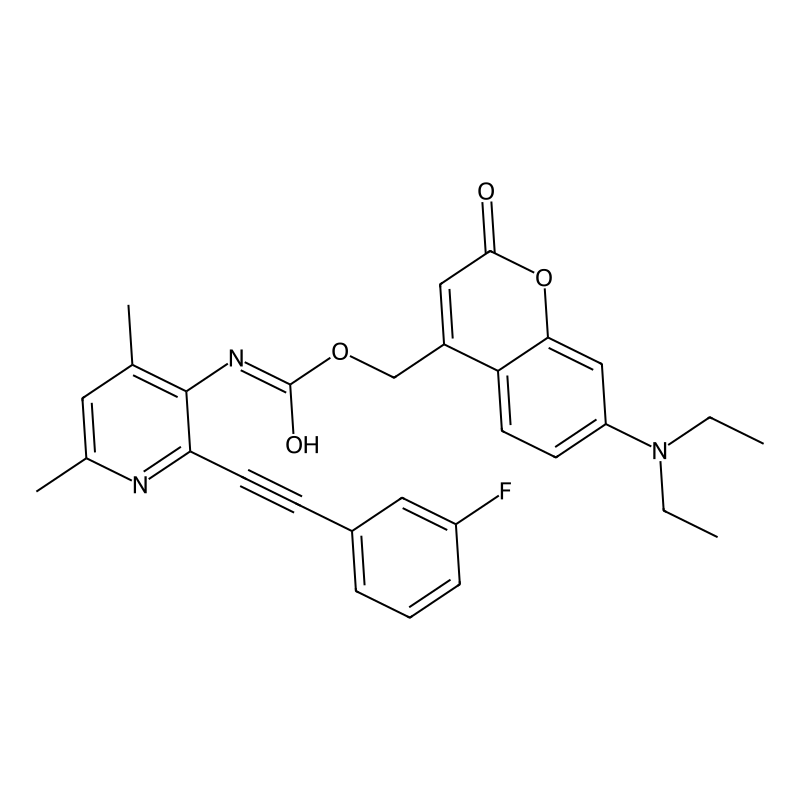

JF-NP-26 is a photocaged derivative of the metabotropic glutamate type 5 receptor negative allosteric modulator raseglurant [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for JF-NP-26 is (7-(diethylamino)-2-oxo-2H-chromen-4-yl)methyl (2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl)carbamate [2] [3]. This complex nomenclature reflects the compound's intricate molecular architecture, which consists of multiple functional groups and structural components [5].

JF-NP-26 belongs to the chemical class of photocaged compounds, specifically designed to release the active molecule (raseglurant) upon exposure to light of a specific wavelength [1] [5]. Structurally, it is classified as a coumarinyl carbamate derivative, featuring a carbamate linkage that connects the coumarinyl phototrigger to the raseglurant core structure [5] [11].

The molecule contains several key functional groups that contribute to its chemical properties and photosensitive behavior:

| Functional Group | Location in Structure |

|---|---|

| Carbamate | Linking moiety between coumarinyl group and raseglurant core |

| Coumarin | Photosensitive trigger component |

| Pyridine | Part of the raseglurant core structure |

| Alkyne | Connecting the pyridine and fluorophenyl groups |

| Fluorophenyl | Terminal aromatic group |

| Diethylamino | Substituent on the coumarin ring |

The compound is registered with the Chemical Abstracts Service (CAS) number 2341841-03-8, providing a unique identifier for this specific chemical entity [4] [6].

Chemical Composition (C30H28FN3O4)

JF-NP-26 has the molecular formula C30H28FN3O4, which indicates its precise atomic composition [2] [3]. This formula represents a complex organic molecule containing:

- 30 carbon atoms (C)

- 28 hydrogen atoms (H)

- 1 fluorine atom (F)

- 3 nitrogen atoms (N)

- 4 oxygen atoms (O)

The elemental composition of JF-NP-26 has been confirmed through microanalysis, with experimental values closely matching the theoretical percentages calculated from the molecular formula [10]:

| Element | Theoretical Percentage | Found Percentage |

|---|---|---|

| Carbon | 67.78% | 67.6% |

| Hydrogen | 5.69% | 5.72% |

| Nitrogen | 7.9% | 7.99% |

The molecular structure of JF-NP-26 was synthesized through a specific chemical pathway involving the modification of raseglurant [11]. The synthesis process involved a one-pot procedure where the aromatic amine group in raseglurant was modified to generate a carbamate derivative of the violet-light absorbing coumarin DEACM (7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one) [5] [11].

The purity of synthesized JF-NP-26 has been determined to be ≥98% by high-performance liquid chromatography (HPLC) analysis, confirming the high quality of the compound for research applications [1] [2].

Molecular Weight and Physical Characteristics

JF-NP-26 has a molecular weight of 513.56 g/mol in its anhydrous form, as calculated from its molecular formula C30H28FN3O4 [1] [3]. However, the compound can exist in a hydrated form with the formula C30H28FN3O4·H2O, which has a slightly higher molecular weight of 531.58 g/mol [10].

The physical characteristics of JF-NP-26 are summarized in the following table:

| Physical Property | Description |

|---|---|

| Physical State | Solid |

| Color | Pale yellow |

| Appearance | Pale yellow solid |

| Melting Point | 77-79°C |

JF-NP-26 exhibits specific solubility properties that are important for its handling and application in research settings [2] [4]. The compound is:

- Highly soluble in dimethyl sulfoxide (DMSO) up to a concentration of 100 mM

- Soluble in ethanol up to 10 mM with gentle warming

- Poorly soluble in water

Due to its photosensitive nature, JF-NP-26 requires specific storage conditions to maintain its integrity [4] [10]. The recommended storage conditions include:

- Temperature: -20°C

- Protection from light exposure

- Storage in a sealed container to prevent moisture absorption

The light sensitivity of JF-NP-26 is a critical characteristic related to its function as a photocaged compound, as exposure to light of specific wavelengths can trigger the release of the active compound raseglurant [1] [5].

Coumarinyl Carbamate Moiety Structure

The coumarinyl carbamate moiety is a central structural feature of JF-NP-26 that enables its photosensitive properties [5] [11]. This moiety consists of a 7-(diethylamino)-2-oxo-2H-chromen-4-yl (DEACM) group connected to the raseglurant core structure via a carbamate linkage [5] [7].

The coumarinyl component, specifically the DEACM group, functions as a phototrigger that responds to light of specific wavelengths [5]. The structure of this moiety is characterized by:

- A coumarin core (2H-chromen-2-one) with a diethylamino substituent at position 7

- A methyl linker at position 4 that connects to the carbamate group

- A carbonyl group at position 2 that contributes to the chromophore properties

The carbamate linkage (-NH-COO-) serves as the photolabile bond that connects the coumarinyl phototrigger to the raseglurant molecule [7] [11]. This linkage is strategically designed to undergo photolysis upon exposure to light of appropriate wavelength.

The photochemical mechanism of the coumarinyl carbamate moiety involves:

- Absorption of light (405 nm) by the coumarinyl chromophore

- Photolysis of the benzylic bond in JF-NP-26

- Generation of a carbamic acid derivative

- Spontaneous decarboxylation to release the active raseglurant molecule and the coumarinyl alcohol DEACM [5] [11]

This photochemical reaction has a quantum yield (φchem) of 0.18, as determined by potassium ferrioxalate actinometry [5] [11]. The quantum yield represents the efficiency of the photochemical process, indicating that approximately 18% of the absorbed photons result in the successful uncaging of raseglurant.

The coumarinyl carbamate structure in JF-NP-26 represents an advanced application of photochemistry in drug design, allowing for the spatial and temporal control of drug release through light activation [7] [11].

Spectroscopic Properties

JF-NP-26 exhibits distinctive spectroscopic properties that are fundamental to its function as a photocaged compound [5] [11]. The ultraviolet-visible (UV-vis) absorption spectrum of JF-NP-26 shows two characteristic peaks:

- A main absorption band at approximately 313 nm

- A second absorption peak at 386 nm attributed to the coumarinyl phototrigger

These spectroscopic features differ significantly from those of the parent compound raseglurant, which displays its main UV-vis absorption band at 338 nm [11]. The transformation of the amino group of raseglurant into the coumarinyl carbamate shifts the absorption profile, introducing the additional peak at 386 nm that is crucial for the compound's photoactivation properties [5] [11].

The photochemical behavior of JF-NP-26 upon exposure to 405 nm light (violet light) has been thoroughly characterized [5]. When irradiated at this wavelength, the UV-visible absorption spectrum of JF-NP-26 undergoes dramatic changes consistent with the photo-induced release of raseglurant and the formation of the coumarinyl alcohol DEACM [5] [11].

The photouncaging quantum yield of JF-NP-26 has been determined to be 0.18 through potassium ferrioxalate actinometry [5] [11]. This value indicates that the photochemical reaction is reasonably efficient, with approximately 18% of absorbed photons resulting in successful uncaging.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of JF-NP-26 [10] [11]. The 1H NMR and 13C NMR spectra are consistent with the proposed structure, showing characteristic signals for:

- The aromatic protons of the coumarin and pyridine rings

- The methyl groups on the pyridine ring

- The diethylamino substituent on the coumarin

- The methylene group connecting the coumarin to the carbamate

High-resolution mass spectrometry (HRMS) has further confirmed the molecular structure of JF-NP-26, with the observed mass-to-charge ratio [M+H]+ of 514.2125 closely matching the calculated value of 514.2142 for C30H28FN3O4 [11].

Structural Comparison with Parent Compound Raseglurant

JF-NP-26 is a photocaged derivative of raseglurant (also known as ADX-10059), which serves as its parent compound [1] [5]. The structural relationship between these two compounds is defined by the strategic modification of raseglurant to incorporate a photosensitive moiety [11].

The key structural differences and similarities between JF-NP-26 and raseglurant are summarized in the following table:

| Feature | JF-NP-26 | Raseglurant |

|---|---|---|

| Core Structure | 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl | 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl |

| Functional Group at Position 3 of Pyridine | Carbamate derivative | Amino group |

| Photosensitive Component | Coumarinyl moiety present | Absent |

| UV-vis Absorption | Main peaks at 313 nm and 386 nm | Main peak at 338 nm |

| Molecular Weight | 513.56 g/mol | 240.28 g/mol |

| Functional Activity | Inactive until photoactivated | Active metabotropic glutamate type 5 receptor negative allosteric modulator |

The primary structural modification in JF-NP-26 involves the transformation of the aromatic amine group in raseglurant into a carbamate derivative linked to the coumarinyl phototrigger DEACM [5] [11]. This modification was achieved through a one-pot procedure that effectively converted the active raseglurant molecule into a photocaged, inactive form [11].

The structural modification significantly alters the pharmacological properties of the compound [5] [12]. While raseglurant is inherently active as a metabotropic glutamate type 5 receptor negative allosteric modulator, JF-NP-26 remains inactive in its native state [5] [11]. Upon exposure to 405 nm (violet) light, JF-NP-26 undergoes photolysis, releasing the active raseglurant molecule and thereby regaining the pharmacological activity of the parent compound [5] [11] [12].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Font J, López-Cano M, Notartomaso S, Scarselli P, Di Pietro P, Bresolí-Obach R, Battaglia G, Malhaire F, Rovira X, Catena J, Giraldo J, Pin JP, Fernández-Dueñas V, Goudet C, Nonell S, Nicoletti F, Llebaria A, Ciruela F. Optical control of pain in vivo with a photoactive mGlu(5) receptor negative allosteric modulator. Elife. 2017 Apr 11;6. pii: e23545. doi: 10.7554/eLife.23545. Erratum in: Elife. 2018 Jan 08;7:. PubMed PMID: 28395733; PubMed Central PMCID: PMC5388536.